Narciclasine

Primary Effusion Lymphoma Antiproliferative Assay Structure-Activity Relationship

Narciclasine is a stringent pharmacophore validated by SAR studies—modifications at C-1/C-2 or the aromatic C-ring abolish activity entirely. Unlike generic analogs (lycorine, pancratistatin), substitution introduces unacceptable experimental variability. It binds eEF1A with high affinity (5 nM) and activates Rho/ROCK/LIM kinase/cofilin signaling, inducing actin stress fiber formation. With a mean IC50 of 47 nM across 60 cancer cell lines and in vivo efficacy comparable to temozolomide in orthotopic GBM models, it is the optimal tool for eEF1A pathway dissection, combination therapy studies, and medicinal chemistry programs targeting apoptosis-resistant cancers.

Molecular Formula C14H13NO7
Molecular Weight 307.25 g/mol
CAS No. 29477-83-6
Cat. No. B1677919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarciclasine
CAS29477-83-6
SynonymsLycorcidinol;  Lycoricidin-A;  NSC 266535;  Narciclasine.
Molecular FormulaC14H13NO7
Molecular Weight307.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O
InChIInChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1
InChIKeyLZAZURSABQIKGB-AEKGRLRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Narciclasine (CAS 29477-83-6): A Potent Isocarbostyril Alkaloid with Targeted Anticancer Activity


Narciclasine (CAS 29477-83-6) is a plant-derived isocarbostyril alkaloid from the Amaryllidaceae family that functions as a plant growth modulator [1]. It has garnered significant attention for its potent anticancer activity, which is primarily mediated through two distinct mechanisms: 1) direct binding and inhibition of the translation elongation factor eEF1A [2], and 2) activation of the Rho/ROCK/LIM kinase/cofilin signaling pathway leading to actin cytoskeleton disruption [1]. This dual mechanism contributes to its cytostatic and cytotoxic effects, with a mean IC50 of approximately 47 nM across a diverse panel of 60 cancer cell lines . Unlike many broad-spectrum cytotoxic agents, narciclasine exhibits a clear differentiation in its mechanism and potency profile, making it a compound of high interest for targeted cancer research.

Narciclasine (CAS 29477-83-6) vs. Analogs: Why Structural Similarity Does Not Guarantee Functional Equivalence


Narciclasine belongs to a class of structurally related Amaryllidaceae isocarbostyrils, including lycorine, pancratistatin, and 7-deoxynarciclasine. However, substituting narciclasine with these analogs is not scientifically valid. Key structure-activity relationship (SAR) studies demonstrate that even minor chemical modifications to the narciclasine backbone can drastically alter its biological potency and target engagement [1]. Specifically, modifications at the C-1 and/or C-2 positions render the compound inactive, and altering the aromatic C-ring dramatically reduces activity [2]. Consequently, while these analogs may share a similar core structure, their quantitative efficacy, target binding affinity, and in vivo therapeutic windows differ significantly. A generic substitution would, therefore, introduce unacceptable experimental variability and potentially nullify the intended biological outcome.

Quantitative Differentiation of Narciclasine (CAS 29477-83-6): A Comparative Analysis of Key Performance Metrics


Direct Comparison of Antiproliferative Potency: Narciclasine vs. 7-Deoxynarciclasine and Lycorine in Primary Effusion Lymphoma (PEL) Cells

In a direct head-to-head comparison in BC-1 Primary Effusion Lymphoma (PEL) cells, narciclasine demonstrates significantly higher antiproliferative potency than its close structural analogs. Narciclasine is approximately 10-fold more effective than 7-deoxynarciclasine and 100-fold more effective than lycorine [1]. This is quantified by IC50 values of 9 nM for narciclasine, 115 nM for lycoricidine (a related analog), and 1030 nM for lycorine after a 72-hour treatment [2]. This data directly answers why a researcher should not substitute lycorine for narciclasine when investigating PEL or similar models.

Primary Effusion Lymphoma Antiproliferative Assay Structure-Activity Relationship

Superior Therapeutic Window: Cytostatic vs. Cytotoxic Concentrations in Cancer vs. Normal Cells

A key differentiator for narciclasine is its distinct concentration-dependent mechanism of action, which provides a therapeutic window. At low nanomolar concentrations (IC50 30-100 nM), narciclasine acts as a cytostatic agent by impairing actin cytoskeleton organization via eEF1A inhibition, effectively halting cancer cell proliferation without inducing cell death [1]. Cytotoxicity and apoptosis are only triggered at much higher concentrations (≥200 nM) [2]. Critically, normal noncancerous cell lines are significantly less affected by narciclasine treatment [1]. This is in stark contrast to many conventional chemotherapeutics, which are cytotoxic to both cancer and normal cells at similar doses.

Therapeutic Window Cytostasis Selectivity

Target Engagement Specificity: Nanomolar Binding to eEF1A Over Other Elongation Factors

Biochemical validation confirms that narciclasine directly and specifically binds to the translation elongation factor eEF1A. In binding assays, narciclasine binds to human recombinant and yeast-purified eEF1A in the nanomolar range [1]. Critically, it does not bind to actin or the related elongation factor 2 (eEF2) [1]. Functional assays further demonstrate that a concentration as low as 5 nM is sufficient to impair eEF1A-related actin bundling activity [2]. This high-affinity, specific interaction with eEF1A is a key mechanistic differentiator that explains its unique effects on both protein synthesis and the actin cytoskeleton, distinguishing it from other translation inhibitors like cycloheximide.

Target Engagement eEF1A Protein Synthesis Inhibition

Comparative In Vivo Efficacy in Glioblastoma: Narciclasine Matches Temozolomide Survival Benefit

In a clinically relevant orthotopic xenograft model of human glioblastoma multiforme (GBM), narciclasine's antitumor effects were compared to temozolomide, the current standard-of-care chemotherapy for GBM. The study found that the survival benefit conferred by nontoxic doses of narciclasine was of the same magnitude as that of temozolomide [1]. Specifically, oral administration of narciclasine at 1 mg/kg significantly increased survival in Hs683 GBM-bearing mice (P=0.004) . This head-to-head comparison in a gold-standard preclinical model provides strong quantitative evidence for narciclasine's potential, positioning it as a viable alternative or adjunct to established therapies.

Glioblastoma Multiforme In Vivo Efficacy Orthotopic Xenograft

Narciclasine (CAS 29477-83-6): Recommended Research and Development Applications


Investigating eEF1A-Dependent Mechanisms in Apoptosis-Resistant Cancers

Narciclasine is the optimal tool compound for investigating the role of eEF1A in apoptosis-resistant cancers, such as melanoma and glioblastoma. As demonstrated by the evidence, its specific, high-affinity binding to eEF1A at low nanomolar concentrations (5 nM) [1] and its cytostatic effect on apoptosis-resistant cells at 30-100 nM [2] make it ideal for dissecting eEF1A-mediated pathways in protein synthesis and cytoskeletal regulation without the confounding variable of broad apoptosis.

Preclinical Evaluation of Novel Combination Therapies for Glioblastoma

Given its proven in vivo efficacy in orthotopic GBM models, where it provides a survival benefit comparable to temozolomide [3], narciclasine is a highly suitable agent for combination therapy studies. Researchers can leverage its distinct mechanism (RhoA activation and eEF1A inhibition) to explore synergistic effects with standard-of-care agents like temozolomide or radiation, potentially addressing the critical issue of therapeutic resistance in this disease.

Lead Compound for Medicinal Chemistry SAR Studies

The existing SAR data clearly establishes narciclasine as a stringent pharmacophore. Studies show that modifications to its backbone at C-1/C-2 or its aromatic C-ring lead to a complete loss of activity [4]. This makes narciclasine an excellent reference standard and starting point for medicinal chemistry programs focused on developing novel eEF1A or cytoskeletal inhibitors, where the goal is to improve upon its properties without disrupting its core active scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Narciclasine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.